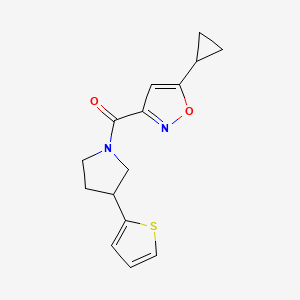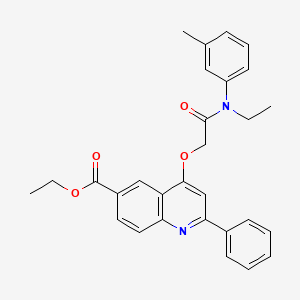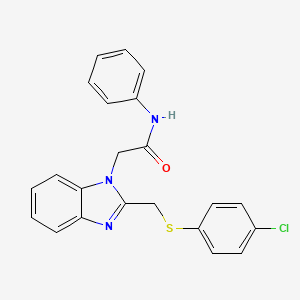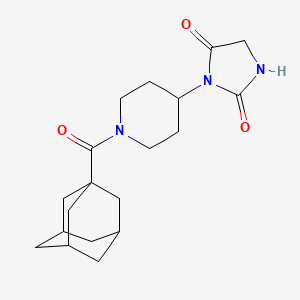![molecular formula C17H19BrN4OS B2675012 5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-58-0](/img/structure/B2675012.png)
5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a triazole ring, a piperidine ring, and a bromophenyl group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The thiazole and triazole rings are aromatic and planar, which could influence the overall shape of the molecule . The piperidine ring is a six-membered ring with one nitrogen atom, which could exist in a chair or boat conformation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the thiazole and triazole rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .科学的研究の応用
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, including compounds structurally related to the specified chemical, has shown that they possess potent antimicrobial properties. Studies have synthesized various derivatives and tested them against a range of microorganisms, revealing good to moderate activities against bacteria and fungi. For instance, novel 1,2,4-triazole compounds have been reported to exhibit significant biological activity against tested microorganisms, including bacteria such as Escherichia coli and Staphylococcus aureus, and fungi like Candida albicans (Bektaş et al., 2007). Similarly, another study on 1,2,4-triazole derivatives highlighted their good antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Suresh, Lavanya, Rao, 2016).
Anticancer Activities
The structural flexibility of 1,2,4-triazole derivatives allows for the synthesis of compounds with potential anticancer properties. For example, some studies have focused on synthesizing 1,2,4-triazole derivatives as potential anticancer agents, investigating their reactivity and mechanism of action against cancer cells. These studies provide a foundation for further research into the anticancer potential of 1,2,4-triazole derivatives, including compounds similar to the one specified (Makisumi, 1961).
Molecular Stabilities and Antagonist Activities
1,2,4-Triazole derivatives have been evaluated for their molecular stabilities, conformational analyses, and antagonist activities, particularly in the context of enzyme inhibition and receptor antagonism. These studies have demonstrated the versatility of 1,2,4-triazole compounds in modulating biological pathways and targets, offering insights into their potential therapeutic applications beyond antimicrobial and anticancer activities. For example, triazole derivatives have been explored for their 5-HT2 antagonist activity, suggesting their possible use in neurological and psychiatric disorders (Watanabe et al., 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(4-bromophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-9-3-2-4-10-21)12-5-7-13(18)8-6-12/h5-8,14,23H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROKKSNPLMWIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester](/img/structure/B2674929.png)

![N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2674932.png)




![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylimidazole-4-sulfonamide](/img/structure/B2674941.png)



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2674948.png)
![2-Benzyl-1-[(3-ethoxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674949.png)
![N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2674951.png)